molecular formula C8H7IN2O B13648589 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one

8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B13648589
M. Wt: 274.06 g/mol
InChI Key: ZPCGKMKLTMYKOM-UHFFFAOYSA-N
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Description

8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodine atom at the 8th position and a carbonyl group at the 2nd position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one typically involves the iodination of a precursor naphthyridine compound. A common synthetic route may include:

    Starting Material: 3,4-dihydro-1,6-naphthyridin-2(1H)-one.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiolates.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor ligands.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carbonyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1,6-naphthyridin-2(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.

    8-Bromo-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.

    8-Chloro-3,4-dihydro-1,6-naphthyridin-2(1H)-one: Contains a chlorine atom, which may affect its reactivity and applications.

Uniqueness

The presence of the iodine atom in 8-Iodo-3,4-dihydro-1,6-naphthyridin-2(1H)-one makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, making it suitable for specific chemical transformations and applications.

Properties

Molecular Formula

C8H7IN2O

Molecular Weight

274.06 g/mol

IUPAC Name

8-iodo-3,4-dihydro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H7IN2O/c9-6-4-10-3-5-1-2-7(12)11-8(5)6/h3-4H,1-2H2,(H,11,12)

InChI Key

ZPCGKMKLTMYKOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=NC=C21)I

Origin of Product

United States

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